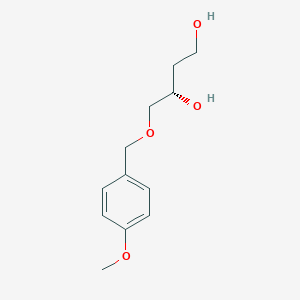
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol (MBD) is an important organic compound that is commonly used in various scientific research applications. MBD is a chiral compound, meaning it has two different configurations of its molecular structure, and is used to synthesize various other compounds. MBD is an important tool in the development of new drugs, as it can be used as a starting material for the synthesis of other compounds.
Mechanism of Action
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a chiral compound, meaning it has two different configurations of its molecular structure. When (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is used in the synthesis of other compounds, the two different configurations of the molecule can interact with the other molecules in different ways. This can lead to different effects on the synthesis of the compound.
Biochemical and Physiological Effects
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has no known biochemical or physiological effects. It is used as a starting material for the synthesis of other compounds, and is not intended to be used as a drug or for any other purpose.
Advantages and Limitations for Lab Experiments
The main advantage of using (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol in lab experiments is that it is a relatively inexpensive and readily available starting material. Additionally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a chiral compound, meaning it can be used to synthesize other compounds with different configurations. However, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has a relatively low yield when used in reactions, and the reaction can be slow.
Future Directions
There are a number of potential future directions for (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol. One potential direction is the development of new methods for the synthesis of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol, which could potentially increase its yield and reduce the time needed for the reaction. Additionally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol could be used in the synthesis of other compounds, such as chiral drugs. Another potential direction is the development of new methods for the purification of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol, which could potentially increase its purity and reduce the time needed for the purification process. Finally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol could be used in the development of new drugs, as it can be used as a starting material for the synthesis of other compounds.
Synthesis Methods
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is synthesized using a reaction between 4-methoxybenzyl alcohol and 1,3-butanediol. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of approximately 80°C and produces a yield of approximately 80%.
Scientific Research Applications
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is an important compound in the development of new drugs. It can be used as a starting material for the synthesis of other compounds, such as chiral drugs. (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can also be used in the synthesis of chiral intermediates, which can be used in the development of new drugs. Additionally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can be used in the synthesis of chiral auxiliaries, which are important in the purification of chiral drugs.
properties
IUPAC Name |
(3S)-4-[(4-methoxyphenyl)methoxy]butane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVOAHFIFQYCKH-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@H](CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
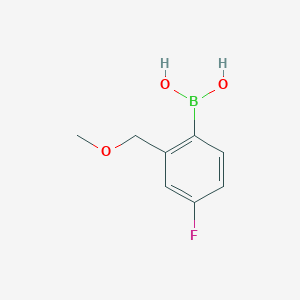
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)
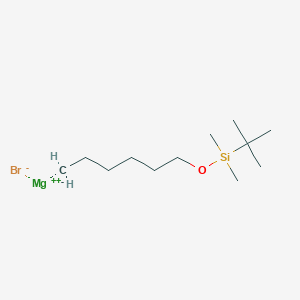


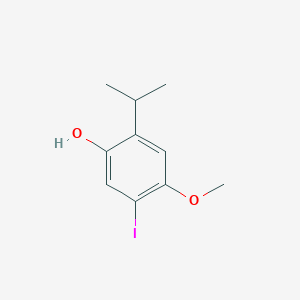
![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)
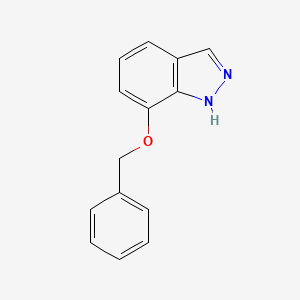
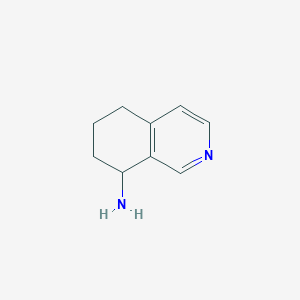
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)

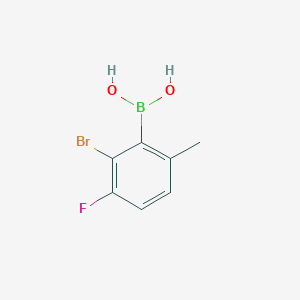
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)